molecular formula C6HBrCl2FN3 B15360826 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine

7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine

Cat. No.: B15360826
M. Wt: 284.90 g/mol
InChI Key: RMFXMLVITVNBHQ-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a halogenated heterocyclic compound belonging to the pyrrolo[2,1-F][1,2,4]triazine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on its pyrrolo[2,1-F][1,2,4]triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolo[2,1-F][1,2,4]triazine derivatives using halogenating agents such as bromine, chlorine, and fluorine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective introduction of halogen atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to remove halogen atoms or reduce the oxidation state of the compound.

  • Substitution: Halogen atoms on the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl or amino derivatives.

  • Substitution: Formation of alkyl or aryl derivatives.

Scientific Research Applications

7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

  • Industry: It is utilized in the production of advanced materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which 7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine exerts its effects involves its interaction with specific molecular targets. The compound may act as a kinase inhibitor, interfering with the activity of certain kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes and potentially exert therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is unique due to its specific halogenation pattern and fused heterocyclic structure. Similar compounds include:

  • 7-Bromo-2-chloro-pyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid: This compound lacks the fluorine atom present in this compound.

  • 2,4-Dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine: This compound lacks the bromine atom present in this compound.

These differences in halogenation patterns can lead to variations in chemical reactivity and biological activity, making this compound a unique and valuable compound in scientific research and applications.

Properties

Molecular Formula

C6HBrCl2FN3

Molecular Weight

284.90 g/mol

IUPAC Name

7-bromo-2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6HBrCl2FN3/c7-3-1-2(10)4-5(8)11-6(9)12-13(3)4/h1H

InChI Key

RMFXMLVITVNBHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1F)C(=NC(=N2)Cl)Cl)Br

Origin of Product

United States

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